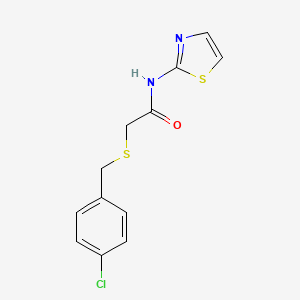![molecular formula C16H17ClF5N5O2 B15007180 N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(butan-2-yl)-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, acids, or bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(butan-2-yl)-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(butan-2-yl)-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine: shares similarities with other triazine derivatives, such as:
Uniqueness
The uniqueness of N-(butan-2-yl)-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern and the presence of multiple fluorinated groups, which impart distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Fórmula molecular |
C16H17ClF5N5O2 |
|---|---|
Peso molecular |
441.78 g/mol |
Nombre IUPAC |
2-N-butan-2-yl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H17ClF5N5O2/c1-3-9(2)23-12-25-13(27-14(26-12)28-8-15(18,19)20)24-10-4-6-11(7-5-10)29-16(17,21)22/h4-7,9H,3,8H2,1-2H3,(H2,23,24,25,26,27) |
Clave InChI |
MLVDVYIKIPKMIS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15007102.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)
methanone](/img/structure/B15007112.png)

![2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B15007126.png)
![7-{[2-(phenylamino)ethyl]amino}-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15007132.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid](/img/structure/B15007136.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B15007143.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)
![4-[(E)-{3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-5-chloro-2-methoxyphenyl acetate](/img/structure/B15007160.png)


![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
